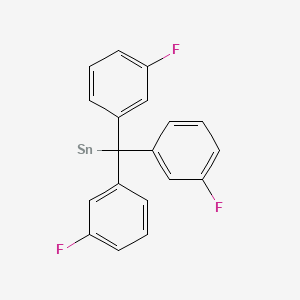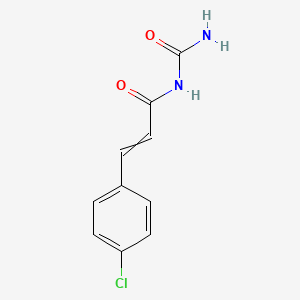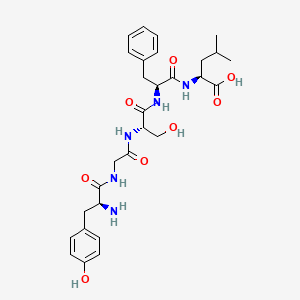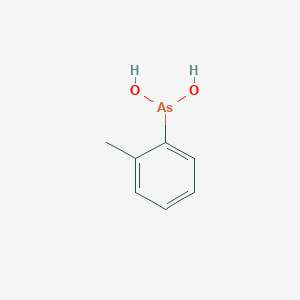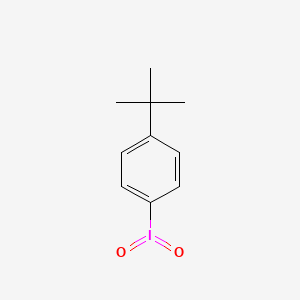![molecular formula C16H22ClNO3 B14503074 Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate CAS No. 63309-15-9](/img/structure/B14503074.png)
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group, a hydroxypiperidinyl moiety, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate typically involves the reaction of 4-chlorophenylpiperidine with butanoic acid derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylpiperidine: Shares the piperidine and chlorophenyl moieties but lacks the butanoate ester.
4-Hydroxy-4’-chlorobenzophenone: Contains the chlorophenyl and hydroxyl groups but differs in the overall structure.
Uniqueness
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structural features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63309-15-9 |
|---|---|
Fórmula molecular |
C16H22ClNO3 |
Peso molecular |
311.80 g/mol |
Nombre IUPAC |
methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate |
InChI |
InChI=1S/C16H22ClNO3/c1-21-15(19)3-2-10-18-11-8-16(20,9-12-18)13-4-6-14(17)7-5-13/h4-7,20H,2-3,8-12H2,1H3 |
Clave InChI |
UMVUVJYXFWROEP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


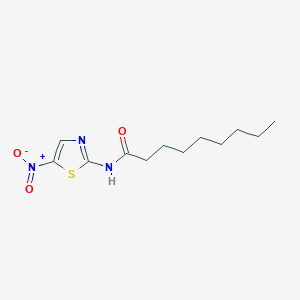
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
